Glyoxal-bis(guanylhydrazone)

Description

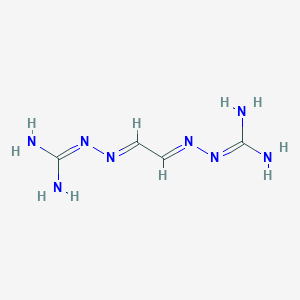

Structure

2D Structure

3D Structure

Properties

CAS No. |

14358-42-0 |

|---|---|

Molecular Formula |

Co3H2O9P2 |

Molecular Weight |

170.18 g/mol |

IUPAC Name |

2-[(E)-[(2E)-2-(diaminomethylidenehydrazinylidene)ethylidene]amino]guanidine |

InChI |

InChI=1S/C4H10N8/c5-3(6)11-9-1-2-10-12-4(7)8/h1-2H,(H4,5,6,11)(H4,7,8,12)/b9-1+,10-2+ |

InChI Key |

JCJMVSDVPRRNSU-UVEKSMONSA-N |

SMILES |

C(=NN=C(N)N)C=NN=C(N)N |

Isomeric SMILES |

C(=N/N=C(N)N)\C=N\N=C(N)N |

Canonical SMILES |

C(=NN=C(N)N)C=NN=C(N)N |

Other CAS No. |

14358-42-0 |

Synonyms |

glyoxal bis(guanylhydrazone) glyoxal bis(guanylhydrazone) dihydrochloride |

Origin of Product |

United States |

Synthetic Strategies and Analog Development for Mechanistic Probing

Approaches to Glyoxal-bis(guanylhydrazone) Synthesis

The synthesis of glyoxal-bis(guanylhydrazone) is typically achieved through a direct condensation reaction. The process involves reacting glyoxal (B1671930) with aminoguanidine (B1677879) hydrochloride. tandfonline.com This method is a common pathway for the preparation of various guanylhydrazones. The reaction of an aldehyde or ketone with aminoguanidine hydrochloride, often in a solvent like ethanol (B145695) and sometimes under reflux, yields the corresponding guanylhydrazone. tandfonline.com For bis(guanylhydrazones) like glyoxal-bis(guanylhydrazone), the dicarbonyl compound (glyoxal) reacts with two equivalents of aminoguanidine. iiarjournals.org

While glyoxal itself is the starting dicarbonyl for the parent compound, related analogs can be synthesized from different starting materials. For instance, the synthesis of propylglyoxal bis(guanylhydrazone) begins with 2,2-dibromopentanal. researchgate.net This highlights a broader strategy where various α,β-dicarbonyl compounds or their synthetic equivalents serve as precursors for a range of bis(guanylhydrazone) analogs.

Development of Bis(guanylhydrazone) Analogs with Modified Structures

The development of analogs of glyoxal-bis(guanylhydrazone) is a key strategy for investigating the compound's mechanism of action and for exploring structure-activity relationships. acs.org Modifications are systematically introduced to the parent structure to observe how these changes affect biological activity, cellular uptake, and interaction with molecular targets.

A primary focus of analog development has been the modification of the central alkyl chain that connects the two guanylhydrazone moieties. The parent compound, glyoxal-bis(guanylhydrazone), lacks any substituent on the ethylidene bridge. capes.gov.brnih.gov Its close and more extensively studied analog, methylglyoxal-bis(guanylhydrazone) (MGBG), features a methyl group on this bridge. capes.gov.brnih.govnih.gov This single methyl group dramatically influences the compound's biological profile. capes.gov.brnih.gov

Further extension of the alkyl chain has been explored to understand the role of size and hydrophobicity. For example, ethylglyoxal bis(guanylhydrazone) (EGBG) and propylglyoxal bis(guanylhydrazone) (PGBG) were synthesized to study how increasing the side chain length impacts properties like cellular accumulation and enzyme inhibition. researchgate.net It was found that while these longer-chain analogs were still potent inhibitors of enzymes like S-adenosylmethionine decarboxylase, their uptake by tumor cells was significantly lower compared to glyoxal-bis(guanylhydrazone) and MGBG. researchgate.net This suggests that the nature of the alkyl side chain is a critical determinant of the compound's transport into cells. researchgate.net

Beyond the central chain, other structural modifications have been investigated. This includes creating derivatives with different heterocyclic systems to explore novel structural frameworks. iiarjournals.org The synthesis of guanylhydrazones from imidazo[2,1-b]thiazoles and a bis-guanylhydrazone from diimidazo[1,2-a:1,2-c]pyrimidine are examples of such efforts to develop new analogs with potentially unique biological activities. iiarjournals.orgontosight.ai

| Analog Name | Structural Modification from Glyoxal-bis(guanylhydrazone) | Purpose of Development |

|---|---|---|

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | Addition of a methyl group to the central ethylidene bridge. nih.gov | To study the effect of a small alkyl substituent on biological activity and enzyme inhibition. capes.gov.brnih.gov |

| Ethylglyoxal bis(guanylhydrazone) (EGBG) | Addition of an ethyl group to the central bridge. researchgate.net | To investigate the impact of increased side chain length and hydrophobicity on cellular uptake and activity. researchgate.net |

| Propylglyoxal bis(guanylhydrazone) (PGBG) | Addition of a propyl group to the central bridge. researchgate.net | To further probe the relationship between side chain size/hydrophobicity and cellular transport characteristics. researchgate.net |

| Diimidazo[1,2-a:1,2-c]pyrimidine bis(guanylhydrazone) | Replacement of the glyoxal backbone with a complex heterocyclic system. iiarjournals.org | To design novel compounds with potentially different mechanisms of action or improved properties. iiarjournals.orgontosight.ai |

Methodologies for Analog Structure Elucidation in Research Settings

Confirming the precise chemical structure of newly synthesized bis(guanylhydrazone) analogs is essential. A combination of spectroscopic and analytical techniques is employed for this purpose in research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structural elucidation in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. tandfonline.comscience.gov The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and can help to distinguish between different isomers. tandfonline.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. tandfonline.com High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. tandfonline.com Analysis of the fragments produced upon ionization helps to confirm the presence of key structural motifs, such as the guanyl and pyrimidine (B1678525) groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. tandfonline.com Characteristic absorption bands for N-H (amine), C=N (imine), and C=C bonds help to confirm the successful formation of the guanylhydrazone structure. tandfonline.com

Computational Methods: In cases where obtaining suitable crystals for X-ray analysis is difficult, computational approaches like Density Functional Theory (DFT) can be used. These methods can predict optimized geometric parameters and relative stabilities of different conformations or tautomers, providing valuable structural insights that complement experimental data.

| Methodology | Type of Structural Information Provided |

|---|---|

| X-ray Crystallography | Provides precise 3D structure, including bond lengths, angles, and stereochemistry in the solid state. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Reveals the connectivity of atoms (¹H-¹H, ¹H-¹³C) and the chemical environment of nuclei in solution. tandfonline.comscience.gov |

| Mass Spectrometry (MS) | Determines molecular weight and provides structural clues from fragmentation patterns. tandfonline.com |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., N-H, C=N). tandfonline.com |

| Density Functional Theory (DFT) | Computationally predicts optimized molecular geometry and conformational energies. |

Elucidation of Biological Mechanism of Action

Polyamine Metabolism Modulation

The primary biological effects of glyoxal-bis(guanylhydrazone) (GBG) are centered on its ability to interfere with the key enzymes that regulate the biosynthesis and degradation of polyamines, which are small, positively charged molecules essential for cell growth and differentiation.

Glyoxal-bis(guanylhydrazone) is a potent competitive inhibitor of S-adenosylmethionine decarboxylase (SAMDC), a critical enzyme in the polyamine biosynthetic pathway responsible for producing decarboxylated S-adenosylmethionine, the aminopropyl donor for the synthesis of spermidine (B129725) and spermine (B22157). nih.govcapes.gov.br However, its inhibitory potency is notably different from its well-known analogue, methylglyoxal (B44143) bis(guanylhydrazone) (MGBG). Research has shown that the absence of the methyl group on the glyoxal (B1671930) backbone results in an apparent Ki value for SAMDC that is approximately 30-fold higher than that of MGBG, indicating a comparatively lower, yet still powerful, binding affinity for the enzyme. nih.govcapes.gov.br

Table 1: Comparative Inhibition of S-Adenosylmethionine Decarboxylase (SAMDC)

| Compound | Inhibition Type | Relative Ki Value |

| Glyoxal-bis(guanylhydrazone) (GBG) | Competitive | ~30-fold higher than MGBG nih.govcapes.gov.br |

| Methylglyoxal bis(guanylhydrazone) (MGBG) | Competitive | Baseline for comparison nih.govcapes.gov.br |

The effect of GBG on ornithine decarboxylase (ODC), the first rate-limiting enzyme in polyamine synthesis, is a key feature that distinguishes it from its derivatives. While analogues like MGBG are known to cause a striking stimulation of ODC activity, GBG acts as a powerful inhibitor of ODC activity. capes.gov.brphysiology.org In studies using L1210 leukemia cells, GBG was found to inhibit not only the enzyme's activity but also the accumulation of immunoreactive ODC protein. nih.govnih.gov

Interestingly, kinetic studies revealed a dual mechanism: while GBG stabilized the ODC enzyme against intracellular degradation, it simultaneously inhibited the expression of ODC. nih.govnih.gov This inhibition of expression is believed to occur at a post-transcriptional level, as it did not appear to be caused by altered amounts of mRNA. nih.govnih.gov

Glyoxal-bis(guanylhydrazone) is an effective inhibitor of diamine oxidase (DAO), an enzyme involved in the degradation of polyamines, particularly putrescine. nih.govcapes.gov.br Its inhibitory activity against DAO is comparable to that of MGBG. nih.govcapes.gov.br Other diguanidines, such as ethylglyoxal bis(guanylhydrazone), also demonstrate strong inhibition of DAO activity in vitro. biomolther.org

The multifaceted enzymatic inhibition by GBG results in a unique impact on intracellular polyamine concentrations. Treatment with GBG leads to a dose-dependent decrease in the cellular concentration of spermidine. nih.govcapes.gov.br This effect is a direct consequence of the inhibition of SAMDC, which blocks the conversion of putrescine to spermidine.

A crucial distinction from MGBG is the effect on putrescine. While MGBG treatment leads to a massive accumulation of putrescine, exposure to GBG results in a decrease in putrescine concentrations. nih.govcapes.gov.brphysiology.org This reduction is attributed to GBG's direct inhibition of ODC activity, which prevents the synthesis of putrescine from ornithine. capes.gov.brphysiology.org Consequently, the pools of both putrescine and spermidine are depleted, which in turn prevents the synthesis of spermine.

Table 2: Effect of Glyoxal-bis(guanylhydrazone) on Intracellular Polyamine Pools

| Polyamine | Effect of GBG Treatment | Rationale |

| Putrescine | Decreased capes.gov.brphysiology.org | Inhibition of Ornithine Decarboxylase (ODC) capes.gov.brphysiology.org |

| Spermidine | Decreased capes.gov.brphysiology.org | Inhibition of S-Adenosylmethionine Decarboxylase (SAMDC) capes.gov.brphysiology.org |

| Spermine | Decreased | Depletion of precursors (Spermidine) and SAMDC inhibition |

The regulation of spermidine/spermine N1-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism, is another area where bis(guanylhydrazones) show varied effects. Analogues such as methylglyoxal bis(guanylhydrazone) and ethylglyoxal bis(guanylhydrazone) are potent inducers of SSAT, even more so than the natural polyamine spermidine. capes.gov.brnih.gov This induction stimulates the degradation of spermidine and spermine back to putrescine and spermidine, respectively. capes.gov.brnih.gov However, studies on the closely related compound diethylglyoxal bis(guanylhydrazone) (DEGBG) have shown that it does not alter the activity of SSAT. physiology.org This suggests that, unlike its methyl and ethyl analogues, glyoxal-bis(guanylhydrazone) may not induce this key catabolic enzyme.

Impact on Intracellular Polyamine Pools (Putrescine, Spermidine, Spermine)

Cellular Uptake and Transport Systems

Glyoxal-bis(guanylhydrazone) enters cells using the same transport system as natural polyamines. Research demonstrates that the cellular accumulation curves of GBG in L1210 cells are virtually identical to those of MGBG. nih.govcapes.gov.br This transport system is known to be an energy- and temperature-dependent process. The uptake of MGBG, and by extension GBG, can be competitively inhibited by natural polyamines like spermine, confirming they share a common transport pathway. biomolther.org Furthermore, depleting intracellular polyamine pools, for instance by pre-treating cells with the ODC inhibitor 2-difluoromethylornithine (DFMO), markedly stimulates the uptake of both GBG and MGBG. nih.govcapes.gov.br

Role of the Polyamine Transport System in Cellular Accumulation

The cellular uptake of glyoxal-bis(guanylhydrazone) (GBG) is intrinsically linked to the polyamine transport system, a mechanism shared with its more extensively studied analog, methylglyoxal-bis(guanylhydrazone) (MGBG). capes.gov.brcapes.gov.br This transport system, which is also responsible for the uptake of natural polyamines like spermidine and spermine, facilitates the entry of these structurally similar compounds into the cell. capes.gov.br The structural resemblance of GBG to natural polyamines allows it to be recognized and transported by this system.

Studies have shown that the cellular accumulation of GBG in L1210 leukemia cells is comparable to that of MGBG. capes.gov.brnih.gov This indicates that both compounds utilize the same transport machinery with similar efficiency. The polyamine transport system is an active, carrier-mediated process that is crucial for maintaining intracellular polyamine homeostasis, a process essential for cell growth and proliferation. annualreviews.org The reliance of GBG on this transport system for cellular entry is a key aspect of its biological activity.

The efficiency of this transport system can be influenced by the intracellular concentrations of natural polyamines. capes.gov.br When intracellular polyamine levels are depleted, the cell compensates by upregulating the activity of the polyamine transport system to import more polyamines from the extracellular environment. capes.gov.br This adaptive response can be exploited to enhance the uptake of GBG and other polyamine analogs.

Energy and Temperature Dependence of Transport

The transport of compounds via the polyamine transport system is an active process that requires metabolic energy. science.govnih.gov Research on the related compound MGBG has demonstrated that its uptake is both energy- and temperature-dependent. nih.gov For instance, the uptake of MGBG in monocytes is significantly inhibited at 4°C compared to 37°C, indicating a reliance on temperature-sensitive cellular processes. nih.govasm.org

Furthermore, the inhibition of glycolysis, a primary source of cellular energy in the form of ATP, has been shown to halt the uptake of MGBG and even lead to its efflux from the cell. science.gov This underscores the active nature of the transport mechanism. All cells that possess this transport system exhibit an energy-dependent, carrier-mediated, and saturable uptake of exogenous polyamines. annualreviews.org Given that GBG utilizes the same transport system as MGBG, its cellular accumulation is also presumed to be dependent on cellular energy and temperature.

Competitive Interactions with Natural Polyamines and Analogs for Uptake

Glyoxal-bis(guanylhydrazone) and its analogs engage in competitive interactions with natural polyamines for uptake through the polyamine transport system. asm.orgmdpi.com This competition is a direct consequence of their structural similarity to endogenous polyamines like spermidine and spermine. capes.gov.brasm.org

Studies have demonstrated that the uptake of MGBG, a close analog of GBG, can be effectively blocked by the presence of spermine in a dose-dependent manner. asm.org This competitive inhibition confirms that these compounds share a common binding site on the transporter protein. The data suggests a competition for low-affinity, negatively charged binding sites on the outer surface of the inner mitochondrial membrane between bis(guanylhydrazones) and polyamines. nih.gov

This competitive dynamic is a cornerstone of the pharmacological strategy behind using polyamine analogs. By competing with natural polyamines for transport, these analogs can effectively reduce the intracellular pool of these essential molecules, thereby inhibiting cell growth. mdpi.com

Modulation of Cellular Uptake by Polyamine Depletion Strategies

The cellular uptake of glyoxal-bis(guanylhydrazone) can be significantly enhanced by strategies that deplete intracellular polyamine pools. capes.gov.brnih.gov A key strategy involves the use of inhibitors of polyamine biosynthesis, such as 2-difluoromethylornithine (DFMO), which targets ornithine decarboxylase (ODC), a rate-limiting enzyme in the polyamine synthesis pathway. capes.gov.br

When cells are treated with DFMO, the production of putrescine and subsequently spermidine is inhibited, leading to a state of polyamine depletion. capes.gov.br In response, the cell upregulates its polyamine transport system in an attempt to replenish its internal polyamine stores from the extracellular environment. capes.gov.br This heightened transport activity can be exploited to increase the cellular accumulation of GBG. capes.gov.brnih.gov

Research has shown that prior treatment of L1210 cells with DFMO distinctly stimulates the uptake of GBG. capes.gov.brnih.gov This potentiation of uptake can enhance the compound's biological effects, including its ability to inhibit cell growth. capes.gov.br This synergistic interaction between polyamine synthesis inhibitors and polyamine analogs like GBG highlights a rational approach for combination therapies. annualreviews.org

Other Proposed Molecular Interactions and Cellular Targets

Direct Interactions with Specific Cellular Proteins

Beyond its interaction with the polyamine transport system, glyoxal-bis(guanylhydrazone) and its analogs are known to interact with specific cellular proteins, thereby influencing various cellular processes. A primary target is S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in the biosynthesis of spermidine and spermine. capes.gov.brnih.gov GBG acts as a powerful competitive inhibitor of AdoMetDC. capes.gov.brnih.gov However, compared to its methylated counterpart, MGBG, GBG has a significantly higher apparent Ki value for the enzyme, indicating a lower inhibitory potency. capes.gov.br

Bis(guanylhydrazones) have also been shown to inhibit diamine oxidase activity as effectively as MGBG. capes.gov.brnih.gov Furthermore, there is evidence that these compounds can interact with mitochondrial components. nih.gov Studies on MGBG have revealed that it can cause ultrastructural damage to mitochondria, which may be linked to its ability to inhibit mitochondrial DNA synthesis. researchgate.net It is proposed that these compounds compete with polyamines for binding sites on the inner mitochondrial membrane. nih.gov The potential for direct interaction with DNA has also been suggested for MGBG. nih.gov Another study found that diethylglyoxal bis(guanylhydrazone) (DEGBG) can interact with biological macromolecules like DNA and proteins.

Role in Cell Differentiation Pathways

The influence of glyoxal-bis(guanylhydrazone) and related compounds on cell differentiation pathways is an area of active investigation. Polyamines themselves are known to be essential for both cell proliferation and differentiation. nih.gov Therefore, compounds that interfere with polyamine metabolism can be expected to impact these fundamental cellular processes.

Research on MGBG has shown that it can inhibit the differentiation of monocytes into macrophages. plos.org This inhibition was observed at non-toxic doses and was specific to monocytes, as already differentiated macrophages were largely resistant to this effect. plos.org The study also found that MGBG consistently downregulated the expression of osteopontin (B1167477) (OPN), a pro-inflammatory cytokine involved in monocyte chemoattraction. plos.org

Furthermore, some studies suggest that inhibitors of polyamine synthesis can act as both inducers and suppressors of cell differentiation, depending on the cell type and experimental conditions. dntb.gov.ua For instance, MGBG was found to interfere with the differentiation of embryonal carcinoma cells. dntb.gov.ua This highlights the complex role of polyamines and their inhibitors in regulating the delicate balance between cell proliferation and differentiation.

Structure Activity Relationship Sar and Conformation Activity Studies

Influence of Glyoxal (B1671930) Moiety Substitutions on Biological Activity

Substitutions on the central glyoxal bridge of bis(guanylhydrazone) compounds have a profound impact on their biological activity and enzyme specificity. The parent compound, Glyoxal-bis(guanylhydrazone) (GBG), demonstrates distinct properties compared to its alkyl-substituted derivatives.

The presence and nature of an alkyl group on the glyoxal portion are critical determinants of the compound's interaction with key enzymes in the polyamine biosynthetic pathway. For instance, derivatives such as Methylglyoxal-bis(guanylhydrazone) (MGBG) and Ethylglyoxal-bis(guanylhydrazone) are potent inhibitors of S-adenosylmethionine decarboxylase (AdoMetDC). nih.gov These alkyl-substituted compounds, however, also induce a significant accumulation of putrescine by stimulating the activity of ornithine decarboxylase (ODC). nih.gov

In stark contrast, the parent compound GBG, which lacks any alkyl substitution, is a powerful inhibitor of ODC activity in cultured L1210 leukemia cells. nih.govnih.gov While GBG still inhibits AdoMetDC, its potency is significantly lower than that of MGBG. nih.gov This opposing effect on ODC—inhibition by GBG versus stimulation by MGBG—highlights that substitution on the glyoxal moiety is a primary factor dictating the specific biological outcome. nih.gov Furthermore, among aliphatic bisguanylhydrazones, only MGBG showed significant antileukemic activity in certain studies, suggesting that the methyl group is particularly important for this effect. nih.gov

Comparative Analysis of Bis(guanylhydrazone) Analog Potency and Specificity for Enzyme Inhibition

A comparative analysis of various bis(guanylhydrazone) analogs reveals significant differences in their potency and selectivity as enzyme inhibitors, particularly for S-adenosylmethionine decarboxylase (AdoMetDC) and the off-target enzyme diamine oxidase (DAO).

Diethylglyoxal-bis(guanylhydrazone) (DEGBG) has been identified as an exceptionally potent inhibitor of yeast AdoMetDC, with a reported inhibitory constant (Ki) of approximately 9 nM. nih.gov This makes it the most powerful inhibitor of this enzyme studied to date. nih.gov Crucially, DEGBG is a weaker inhibitor of intestinal diamine oxidase compared to MGBG, GBG, and other analogs, indicating greater specificity for its primary target, AdoMetDC. nih.govnih.gov This enhanced potency and specificity make DEGBG a promising candidate for further study. nih.gov

Conversely, Glyoxal-bis(guanylhydrazone) (GBG), the parent compound, is a much less potent inhibitor of AdoMetDC. The absence of the methyl group increases its apparent Ki value for the enzyme by about 30-fold compared to MGBG. nih.gov However, GBG inhibits DAO activity as effectively as MGBG. nih.gov MGBG itself is a potent inhibitor of putrescine-activated AdoMetDC from various mammalian tissues, but its utility is limited by a lack of specificity. nih.govnih.gov

The table below summarizes the comparative inhibitory activities of key analogs.

| Compound | Target Enzyme | Relative Potency/Activity | Selectivity Note |

| Diethylglyoxal-bis(guanylhydrazone) (DEGBG) | S-adenosylmethionine decarboxylase (AdoMetDC) | Most potent inhibitor (Ki ≈ 9 nM). nih.gov | Weaker inhibitor of diamine oxidase than MGBG and GBG, indicating higher specificity. nih.gov |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | S-adenosylmethionine decarboxylase (AdoMetDC) | Potent inhibitor. nih.gov | Lack of specificity is a limiting factor. nih.gov Stimulates ornithine decarboxylase (ODC). nih.gov |

| Glyoxal-bis(guanylhydrazone) (GBG) | S-adenosylmethionine decarboxylase (AdoMetDC) | Weak inhibitor (Ki is ~30-fold higher than MGBG). nih.gov | Inhibits ornithine decarboxylase (ODC), unlike MGBG. nih.govnih.gov |

| Glyoxal-bis(guanylhydrazone) (GBG) | Diamine Oxidase (DAO) | Effective inhibitor, comparable to MGBG. nih.gov | N/A |

Correlation of Ionization State and Conformational Features with Biological Function

The three-dimensional structure and charge distribution of bis(guanylhydrazone) molecules are fundamentally linked to their biological function. X-ray crystallography studies of Glyoxal-bis(guanylhydrazone) (GBG) have provided critical insights into its solid-state conformation. These studies revealed that both the free base and the monohydrochloride salt of GBG exist solely in the all-trans configuration of the molecular chain and consist of only one of the three possible geometrical isomers. researchgate.net This planar, extended conformation is a key structural feature. researchgate.netmdpi.com

The ionization state of the molecule is also crucial. It has been suggested that the monocation form is the predominant species of antileukemic bis(guanylhydrazones) under physiological conditions. researchgate.net Interestingly, recent findings indicate that the uncharged free base may be the actual biologically active form of these compounds. researchgate.net

The structural features of bis(guanylhydrazones) also correlate with their ability to interact with macromolecular targets like DNA. Certain active bis(guanylhydrazones) share properties with DNA minor groove binding agents. nih.gov They demonstrate a preference for binding to poly[d(A-T)] over poly[d(G-C)] sequences. nih.gov The concentration of these drugs required to inhibit L1210 DNA-dependent DNA polymerase by 50% is linearly related to their DNA-binding affinity. nih.gov

Empirical Rules Governing the Structure-Activity Relationships of Bis(guanylhydrazone) Type Inhibitors

Based on extensive research comparing various analogs, several empirical rules for the structure-activity relationships of bis(guanylhydrazone) inhibitors of AdoMetDC can be formulated. nih.gov

Alkyl Substitution on the Glyoxal Bridge Enhances AdoMetDC Inhibition: The parent compound, GBG, is a weak inhibitor of AdoMetDC, while the addition of small alkyl groups, such as in MGBG and DEGBG, dramatically increases inhibitory potency against this enzyme. nih.govnih.gov

Increased Size of Alkyl Substituents Can Improve Potency and Specificity: Moving from a methyl group (MGBG) to two ethyl groups (DEGBG) results in a more powerful and specific inhibitor of AdoMetDC, with reduced activity against off-target enzymes like diamine oxidase. nih.govnih.gov

Glyoxal Substitution Dictates the Effect on Ornithine Decarboxylase (ODC): A clear divergence in activity is observed based on the glyoxal moiety. The unsubstituted GBG acts as a potent inhibitor of ODC, whereas alkyl-substituted analogs like MGBG and ethylglyoxal bis(guanylhydrazone) are strong inducers of ODC activity. nih.gov

A Planar, All-Trans Conformation is a Key Structural Feature: The inherent structure of these molecules, as determined by X-ray analysis, is a planar, all-trans configuration, which is considered important for their biological function and interaction with target molecules. researchgate.net

Cellular and Subcellular Effects of Glyoxal Bis Guanylhydrazone Analogs

Regulation of Cellular Homeostasis

Glyoxal-bis(guanylhydrazone) and its derivatives are potent modulators of cellular homeostasis, primarily through their interference with the biosynthesis of polyamines, which are essential for cell proliferation and differentiation. asm.orgescholarship.org

Modulation of Cell Proliferation Dynamics

Glyoxal-bis(guanylhydrazone) and its analogs, particularly methylglyoxal-bis(guanylhydrazone) (MGBG), are recognized for their potent antiproliferative effects. aacrjournals.orgcapes.gov.br These compounds competitively inhibit S-adenosylmethionine decarboxylase (AdoMetDC), a critical enzyme in the polyamine biosynthetic pathway. capes.gov.brnih.govnih.gov This inhibition leads to a depletion of the intracellular pools of spermidine (B129725) and spermine (B22157), which are vital for DNA synthesis and cell division. asm.orgescholarship.org

The antiproliferative activity of these compounds is often linked to their ability to be taken up by cells through the polyamine transport system. aacrjournals.orgnih.gov Studies have shown that the uptake of some analogs, like MGBG, is enhanced in cells depleted of polyamines. aacrjournals.org The growth-inhibitory effects can be profound, especially when used in combination with other agents that disrupt polyamine metabolism, such as α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase. aacrjournals.orgcapes.gov.br

The relationship between the antiproliferative effects and polyamine levels can vary between cell types. In some cell lines, the growth inhibition correlates well with the depletion of spermidine and spermine. aacrjournals.org However, in other cell lines, the antiproliferative action may not be solely dependent on polyamine depletion, suggesting other mechanisms are at play. aacrjournals.org For instance, MGBG has been observed to cause mitochondrial damage in proliferating cells, which could contribute to its growth-inhibitory activity. researchgate.net This damage is characterized by markedly distended mitochondria with distorted or lost inner structures. researchgate.net The onset of this mitochondrial damage appears to be dependent on the proliferative activity of the cells. researchgate.net

Furthermore, analogs such as diethylglyoxal bis(guanylhydrazone) (DEGBG) have shown promise by potentiating the antiproliferative effect of DFMO in mouse leukemia cells. nih.gov The structural variations among the analogs, such as the alkyl chain length, influence their uptake and inhibitory potency. nih.govresearchgate.net For example, ethylglyoxal bis(guanylhydrazone) has a lower cellular accumulation compared to MGBG. nih.gov

| Compound | Cell Line(s) | Key Findings on Proliferation | Reference(s) |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | L1210 leukemia, P288 mouse leukemia, L-cell mouse fibroblast, C3H/10T 1/2 mouse embryo fibroblast, NALM-1 human chronic myelocytic leukemia, 9L rat brain tumor, V79 hamster lung | Inhibits proliferation, with effects linked to polyamine depletion and mitochondrial damage in actively dividing cells. aacrjournals.orgresearchgate.net Combination with DFMO enhances antiproliferative effects. aacrjournals.org | aacrjournals.orgresearchgate.net |

| Glyoxal-bis(guanylhydrazone) (GBG) | L1210 leukemia | Potentiates the growth-inhibitory effect of DFMO. capes.gov.brnih.gov | capes.gov.brnih.gov |

| Ethylglyoxal bis(guanylhydrazone) (EGBG) | L1210 leukemia | Exhibits growth-inhibitory action, additive with DFMO, but has lower cellular uptake than MGBG. nih.gov | nih.gov |

| Diethylglyoxal bis(guanylhydrazone) (DEGBG) | L1210 leukemia | Potentiates the antiproliferative effect of DFMO. nih.gov | nih.gov |

Impact on Cellular Differentiation Processes

The influence of glyoxal-bis(guanylhydrazone) analogs on cellular differentiation is complex and can be either inhibitory or stimulatory depending on the specific compound, cell type, and experimental conditions. A key analog, methylglyoxal-bis(guanylhydrazone) (MGBG), has been shown to interfere with the differentiation of various cell types.

In cultured human monocytes, MGBG inhibits their differentiation into both M1 (pro-inflammatory) and M2 (alternatively activated) macrophages. plos.orgnih.gov This inhibition occurs at non-toxic concentrations and is specific to monocytes, as already differentiated macrophages are largely resistant to this effect. plos.org The mechanism appears to be linked to the drug's ability to down-regulate the expression of osteopontin (B1167477), a cytokine involved in monocyte activation and differentiation. plos.orgnih.gov

Conversely, in the context of murine erythroleukemic cells, MGBG has been found to inhibit the differentiation process induced by hexamethylene bisacetamide. nih.gov This inhibitory effect was most pronounced when the drug was present during the initial hours of inducer exposure, suggesting an interference with early commitment events in the differentiation pathway. nih.gov These findings point to a critical role for intracellular polyamine levels or the activity of their biosynthetic enzymes in regulating the differentiation of these cells. nih.gov

The ability of these compounds to modulate differentiation highlights the intricate connection between polyamine metabolism and the complex programs that govern cell fate decisions.

| Compound | Cell Type | Effect on Differentiation | Key Findings | Reference(s) |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | Human Monocytes | Inhibition | Inhibits differentiation into both M1 and M2 macrophages at non-toxic doses. This effect is specific to monocytes. | plos.orgnih.gov |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | Murine Erythroleukemic Cells | Inhibition | Inhibits hexamethylene bisacetamide-induced differentiation, particularly when present during the early stages of induction. | nih.gov |

| Glyoxal-bis(guanylhydrazone) (GBG) | Tumor Cells | Potentiates growth-inhibitory effect of DFMO | Decreases spermidine concentration without the accumulation of putrescine. | capes.gov.brnih.gov |

Induction of Programmed Cell Death (Apoptosis) Pathways

Glyoxal-bis(guanylhydrazone) analogs, particularly methylglyoxal-bis(guanylhydrazone) (MGBG), can trigger programmed cell death, or apoptosis, in various cell types. This process is often linked to the cellular stress induced by these compounds, including the disruption of mitochondrial function and the generation of free radicals.

Research has shown that MGBG can induce the formation of megamitochondria, which is suggested to be a prerequisite for apoptosis mediated by free radicals. nih.gov This phenomenon has been observed in primary cultured rat hepatocytes and various cell lines treated with chemicals known to generate free radicals, including MGBG. nih.gov The formation of these enlarged mitochondria is preceded by an increase in intracellular reactive oxygen species (ROS). nih.gov Prolonged exposure to these conditions leads to characteristic apoptotic changes such as nuclear condensation and the formation of apoptotic bodies. nih.gov

Furthermore, MGBG has been shown to induce apoptosis in human cancer cell lines in a manner that is independent of the p53 tumor suppressor gene, indicating a broad potential for its apoptotic-inducing activity. ebi.ac.uk MGBG is believed to interfere with polyamine metabolism by inhibiting S-adenosylmethionine decarboxylase (SAMDC), leading to the depletion of spermidine and spermine, which are crucial for cell proliferation and differentiation. asm.orgescholarship.org This disruption of polyamine homeostasis is a key factor in its ability to induce apoptosis.

In HL-60 leukemia cells, MGBG sensitized the cells to gamma-radiation-induced cell death. nih.gov This was attributed to the depletion of polyamines, which would otherwise protect DNA from damage, and the abrogation of the G2 cell cycle arrest that allows for DNA repair. nih.gov

| Compound | Cell Type(s) | Effect on Apoptosis | Key Findings | Reference(s) |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | Rat Hepatocytes, RL-34, IAR-20, Cos-1 | Induction | Induces megamitochondria formation, which precedes free radical-mediated apoptosis. | nih.gov |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | Human Cancer Cell Lines (including MCF7 and VM4K) | Induction | Triggers p53-independent apoptosis. | ebi.ac.uk |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | HL-60 Leukemia Cells | Sensitization to Radiation-Induced Apoptosis | Depletes polyamines and abrogates G2 arrest, increasing susceptibility to radiation-induced cell death. | nih.gov |

Gene Expression and Signal Transduction Pathways

The cellular effects of glyoxal-bis(guanylhydrazone) analogs extend to the regulation of gene expression and the modulation of critical signal transduction pathways. By altering polyamine levels, these compounds can influence the synthesis of nucleic acids and proteins, thereby impacting a wide range of cellular functions.

Down-regulation of Specific Gene Expression (e.g., Osteopontin)

A notable effect of methylglyoxal-bis(guanylhydrazone) (MGBG) is its ability to specifically down-regulate the expression of certain genes, with osteopontin (OPN) being a prime example. plos.orgnih.gov OPN is a pro-inflammatory cytokine and a chemoattractant for monocytes, and its elevated expression is linked to various chronic inflammatory diseases. plos.org

Studies on cultured human monocytes have demonstrated that MGBG is a potent inhibitor of both secreted OPN (sOPN) protein levels and OPN RNA transcription. plos.orgplos.org This inhibition is dose-dependent, with a 50% inhibition of sOPN achieved at a concentration of 0.1 μM. plos.org The down-regulation of OPN expression occurs at submicromolar concentrations of MGBG without observable toxicity. plos.orgnih.gov This effect is specific to monocytes, as differentiated macrophages show limited sensitivity to the inhibitory effects of MGBG on OPN production. plos.orgplos.org

The inhibitory effect of MGBG on OPN expression in peripheral blood mononuclear cell (PBMC) preparations is believed to primarily reflect its action on monocytes and macrophages, as these cells are the main producers of OPN in these cultures and selectively take up MGBG. plos.org The down-regulation of OPN by MGBG highlights a potential mechanism through which this compound can modulate inflammatory responses and monocyte activity. plos.org

| Compound | Cell Type | Target Gene | Effect on Gene Expression | Key Findings | Reference(s) |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | Human Monocytes | Osteopontin (OPN) | Down-regulation | Potently inhibits both secreted OPN protein and OPN RNA transcription in a dose-dependent manner. | plos.orgnih.govplos.org |

Effects on RNA and Protein Synthesis

Glyoxal-bis(guanylhydrazone) and its analogs can significantly impact the fundamental processes of RNA and protein synthesis, largely due to their interference with polyamine metabolism. Polyamines are known to be intimately involved in nucleic acid and protein synthesis. researchgate.net

Methylglyoxal-bis(guanylhydrazone) (MGBG) has been shown to inhibit the synthesis of both DNA and protein. researchgate.net This inhibition is a likely consequence of the depletion of intracellular polyamines like spermidine and spermine, which are essential for these macromolecular syntheses. asm.orgescholarship.org The interaction of MGBG with DNA has also been suggested as a direct mechanism of action. asm.org

Furthermore, studies have indicated that derivatives of glyoxal (B1671930) bis(guanylhydrazone), including MGBG and ethylglyoxal bis(guanylhydrazone), can inhibit the expression of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. portlandpress.comnih.gov This inhibition appears to occur at a post-transcriptional level, as the amounts of ODC mRNA were not significantly altered in drug-treated cells. portlandpress.comnih.gov This suggests a complex regulatory role for these compounds in controlling the expression of enzymes involved in their own metabolic pathway.

The effects on RNA synthesis have also been investigated. In studies with Escherichia coli RNA polymerase, MGBG was shown to influence RNA synthesis, with the effect being dependent on the DNA template used. capes.gov.br This indicates that the impact of these compounds on transcription can be context-dependent.

| Compound | Cellular Process | Key Findings | Reference(s) |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | DNA and Protein Synthesis | Inhibits the synthesis of DNA and protein, likely due to polyamine depletion. | asm.orgresearchgate.net |

| Glyoxal-bis(guanylhydrazone) (GBG) and its derivatives | Ornithine Decarboxylase (ODC) Expression | Inhibit the expression of ODC at a post-transcriptional level. | portlandpress.comnih.gov |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | RNA Synthesis | Influences RNA synthesis in a template-dependent manner in in vitro assays. | capes.gov.br |

Interference with Intracellular Signaling Cascades (e.g., NF-κB, MAPK)

Research suggests that glyoxal and its analog, methylglyoxal (B44143) (MG), can influence intracellular signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades. In vascular smooth muscle cells of rats, MG has been shown to activate NF-κB p65. core.ac.uk Furthermore, MG can activate macrophages through the production of superoxide (B77818) and nitrite, a process mediated by the MAPK/NF-κB signaling pathway. researchgate.net Studies have indicated that the gene Sat1 and its associated genes are involved in the MAPK signaling pathway, and it has been suggested that Sat1 may regulate Myocardial Ischemia-Reperfusion Injury (MIRI) through the MAPK/ERK pathway. researchgate.net

Nucleic Acid and Viral Process Interactions

Inhibition of DNA Synthesis and Replication

Glyoxal-bis(guanylhydrazone) and its analogs have demonstrated inhibitory effects on DNA synthesis and replication. Methylglyoxal-bis(guanylhydrazone) (MGBG) has been shown to inhibit DNA synthesis with minimal impact on RNA synthesis. ascopubs.org In cultured L1210 leukemia cells, MGBG selectively inhibited the synthesis of mitochondrial DNA. researchgate.net This inhibition was observed in the replicative forms of circular DNA. researchgate.net Similarly, in bovine lymphocytes, ethylglyoxal bis(guanylhydrazone) (EGBG) was found to inhibit DNA synthesis to a greater extent than protein synthesis. aacrjournals.org The inhibitory effect of MGBG on DNA synthesis has also been noted in leukemia L1210 cells. dntb.gov.ua

Interactive Table: Effect of Glyoxal-bis(guanylhydrazone) Analogs on DNA and Protein Synthesis

| Compound | Cell Type | Effect on DNA Synthesis | Effect on Protein Synthesis | Reference |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | L1210 Leukemia Cells | Selective inhibition of mitochondrial DNA synthesis. researchgate.net | - | researchgate.net |

| Ethylglyoxal bis(guanylhydrazone) (EGBG) | Bovine Lymphocytes | Inhibition greater than protein synthesis inhibition. aacrjournals.org | Inhibited, but to a lesser extent than DNA synthesis. aacrjournals.org | aacrjournals.org |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | Leukemia L1210 Cells | Inhibition noted. dntb.gov.ua | - | dntb.gov.ua |

Interference with Viral DNA Integration (e.g., HIV)

Methylglyoxal-bis(guanylhydrazone) (MGBG) has been shown to interfere with the integration of viral DNA, particularly that of the Human Immunodeficiency Virus (HIV). asm.orgnih.gov Studies have demonstrated that MGBG inhibits the integration of HIV DNA into the cellular DNA of both monocytes and macrophages. asm.orgnih.govnih.gov This inhibitory action is a key aspect of its anti-HIV effect. asm.orgscience.gov The interference with HIV DNA integration occurs within monocytes and macrophages, which are significant reservoirs for the virus. plos.orgescholarship.org While MGBG treatment was found to inhibit the integration of HIV DNA, it did not necessarily decrease the total amount of intracellular HIV DNA. nih.gov The mechanism of this inhibition may be related to a direct interaction of MGBG with DNA or through indirect effects on chromatin structure. nih.gov

Effects on Viral Gene Expression (e.g., HIV p24)

In addition to inhibiting viral DNA integration, Methylglyoxal-bis(guanylhydrazone) (MGBG) also affects viral gene expression. Specifically, MGBG has been shown to decrease the expression of HIV in monocytes and macrophages. asm.orgnih.govscience.gov This reduction in viral expression is dose-dependent and correlates with a decrease in the production of the HIV p24 antigen in culture supernatants. asm.orgnih.govnih.govscience.gov The decrease in p24 levels is attributed to a lower frequency of HIV-infected cells rather than a reduced level of gene expression on a per-cell basis. nih.gov

Interactive Table: Effect of MGBG on HIV Processes

| Process | Cell Type | Effect | Key Findings | Reference |

| HIV DNA Integration | Monocytes, Macrophages | Inhibition. asm.orgnih.gov | MGBG inhibits the integration of proviral DNA into the host cell genome. asm.orgnih.govnih.gov | asm.orgnih.govnih.gov |

| HIV p24 Expression | Monocytes, Macrophages | Decrease. asm.orgnih.gov | The reduction in p24 correlates with a lower number of infected cells. asm.orgnih.govnih.gov | asm.orgnih.govnih.gov |

Mitochondrial Function and Cellular Bioenergetics

Induction of Mitochondrial Ultrastructural Alterations

Methylglyoxal-bis(guanylhydrazone) (MGBG) has been observed to induce significant ultrastructural changes in the mitochondria of various cell types. researchgate.netnih.gov This damage is characterized by marked swelling of the mitochondria, with distortion or complete loss of their internal structure, including the cristae. researchgate.net These alterations have been consistently observed in murine and human cell lines, such as L1210 leukemia, P288 mouse leukemia, L-cell mouse fibroblasts, and NALM-1 human chronic myelocytic leukemia cells. researchgate.net The onset of this mitochondrial damage appears to be linked to the proliferative activity of the cells. researchgate.net A strong correlation has been found between the MGBG-induced mitochondrial damage and the inhibition of mitochondrial DNA synthesis, suggesting a potential cause-and-effect relationship. researchgate.netnih.gov

Mechanisms of Antimitochondrial Effects

A primary manifestation of toxicity from these compounds is the induction of severe ultrastructural damage to mitochondria. Electron microscopy studies have revealed that treatment with MGBG leads to marked mitochondrial swelling, distortion, and the eventual loss of internal cristae in various cell lines. researchgate.netresearchgate.net This damage is not a universal phenomenon in all cells but appears to be critically linked to the proliferative state of the cell. Actively dividing cells are more susceptible to MGBG-induced mitochondrial damage than their quiescent counterparts. researchgate.net For instance, in cultures of human lymphocytes, only those stimulated to undergo blastogenesis were affected by MGBG. researchgate.net Similarly, only proliferating subconfluent mouse embryo fibroblasts displayed the characteristic cytoplasmic vacuolation corresponding to swollen mitochondria, a phenomenon not observed in confluent, non-dividing cultures. researchgate.netresearchgate.net

One of the key molecular mechanisms implicated in this mitochondrial damage is the selective inhibition of mitochondrial DNA (mtDNA) synthesis. nih.govresearchgate.net Research has shown a strong correlation between the dose-response curve for MGBG-induced mitochondrial damage and the inhibition of mtDNA synthesis. nih.gov In L1210 leukemia cells, MGBG at concentrations of 1 to 10 microM selectively inhibited the incorporation of [3H]thymidine into mtDNA within 5 hours of treatment, whereas nuclear DNA synthesis was not affected until 8 to 11 hours. nih.govresearchgate.net This suggests that the impairment of mtDNA replication is an early and direct event leading to the observed ultrastructural damage.

Another significant antimitochondrial effect of these compounds is the disruption of mitochondrial calcium (Ca²⁺) homeostasis. MGBG induces a dose-dependent inhibition of electrophoretic Ca²⁺ uptake by rat liver mitochondria. nih.gov Notably, this inhibition occurs without altering the mitochondrial electrical membrane potential. nih.gov MGBG also inhibits the electroneutral Ca²⁺ release from mitochondria, with the net effect being a progressive increase in the external Ca²⁺ concentration, indicating that Ca²⁺ uptake is more significantly inhibited than its efflux. nih.gov

The structural characteristics of the glyoxal-bis(guanylhydrazone) analogs play a crucial role in the severity of their antimitochondrial effects. The length of the alkyl side chain appears to be a key determinant of mitochondrial toxicity. Ethylglyoxal bis(guanylhydrazone) (EGBG) has been found to be significantly less toxic to mitochondria than MGBG. wilddata.cn While both compounds can effectively inhibit polyamine synthesis, the concentrations of MGBG required to achieve this also result in the inhibition of mitochondrial function, which is not the case for EGBG at its efficacious concentrations. science.gov This suggests that EGBG is a more specific inhibitor of polyamine biosynthesis with reduced off-target effects on mitochondria. wilddata.cn The reduced mitochondrial toxicity of EGBG is attributed to differences in cellular uptake and efflux rates compared to MGBG. science.gov Propylglyoxal bis(guanylhydrazone) (PGBG) also shows different uptake characteristics compared to MGBG, which are likely due to the size and hydrophobicity of its side chain. science.govresearchgate.net

Interestingly, the early mitochondrial damage induced by MGBG in L1210 leukemia cells can be prevented by carnitine. science.gov This finding suggests a potential link between the drug's effects and fatty acid metabolism within the mitochondria.

The antimitochondrial actions of these compounds are often considered in the context of their primary activity as inhibitors of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine biosynthesis. The varying degrees of mitochondrial toxicity among the analogs are often weighed against their potency as SAMDC inhibitors.

Table 1: Comparative Inhibition of S-adenosylmethionine Decarboxylase by Glyoxal-bis(guanylhydrazone) Analogs

| Compound | Ki Value (µM) | Source |

| Ethylglyoxal bis(guanylhydrazone) (EGBG) | 0.06 | science.govscience.gov |

| Propylglyoxal bis(guanylhydrazone) (PGBG) | 0.2 | science.govscience.gov |

| Methylglyoxal bis(butylamidinohydrazone) (MGBB) | 18 | nih.gov |

Table 2: Summary of Antimitochondrial Effects of Methylglyoxal-bis(guanylhydrazone) (MGBG)

| Effect | Observation | Cell/System Studied | Source |

| Ultrastructural Damage | Marked swelling, distortion, and loss of cristae. | L1210, P288, L-cells, C3H/10T1/2, NALM-1 | researchgate.netresearchgate.net |

| DNA Synthesis Inhibition | Selective inhibition of mitochondrial DNA synthesis. | L1210 leukemia cells | nih.govresearchgate.net |

| Respiration | Inhibition of mitochondrial respiration at Complex I. | Isolated rat liver mitochondria | wiley.com |

| Calcium Flux | Dose-dependent inhibition of mitochondrial Ca²⁺ uptake. | Rat liver mitochondria | nih.gov |

| Cell Proliferation Dependence | Damage is more pronounced in proliferating cells. | Human lymphocytes, C3H/10T1/2 fibroblasts | researchgate.net |

Advanced Research Paradigms and Methodological Approaches

In Vitro and Ex Vivo Cell Culture Models

Mammalian Cell Lines for Biochemical and Cellular Studies

Glyoxal-bis(guanylhydrazone) and its derivatives have been extensively studied in various mammalian cell lines to elucidate their biochemical and cellular effects. A primary focus of this research has been on its role as an inhibitor of polyamine biosynthesis. Polyamines are crucial for cell growth and proliferation, and their dysregulation is often associated with cancer. biomolther.org

L1210 leukemia cells have been a prominent model for these investigations. nih.govcapes.gov.brnih.govdntb.gov.ua Studies in L1210 cells have shown that glyoxal-bis(guanylhydrazone) is a potent competitive inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), a key enzyme in the polyamine biosynthetic pathway. nih.govcapes.gov.br This inhibition leads to a dose-dependent decrease in the concentration of spermidine (B129725). nih.govcapes.gov.br Unlike its analog, methylglyoxal-bis(guanylhydrazone) (MGBG), treatment with glyoxal-bis(guanylhydrazone) does not cause a concomitant accumulation of putrescine; in fact, it leads to a decrease in putrescine levels, which is attributed to the inhibition of ornithine decarboxylase (ODC) activity. nih.govcapes.gov.br

The cellular uptake of glyoxal-bis(guanylhydrazone) in L1210 cells is comparable to that of MGBG, and this uptake can be stimulated by pretreatment with α-difluoromethylornithine (DFMO), an inhibitor of ODC. nih.govcapes.gov.br When combined with DFMO, glyoxal-bis(guanylhydrazone) demonstrates a potentiated growth-inhibitory effect. nih.govcapes.gov.br

Other mammalian cell lines have also been employed to study the effects of bis(guanylhydrazones). For instance, research on 9L rat brain tumor cells and V79 hamster lung cells has provided insights into the uptake and antiproliferative effects of these compounds. researchgate.net In P288 mouse leukemia, L-cell mouse fibroblast, C3H/10T1/2 mouse embryo fibroblast, and NALM-1 human chronic myelocytic leukemia cells, MGBG, a related compound, was found to induce ultrastructural damage to mitochondria, a phenomenon that appears to be dependent on cell proliferation. researchgate.net

| Cell Line | Key Findings |

| L1210 Leukemia | Potent competitive inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC). nih.govcapes.gov.br Decreases spermidine concentration in a dose-dependent manner. nih.govcapes.gov.br Inhibits ornithine decarboxylase (ODC) activity, leading to decreased putrescine levels. nih.govcapes.gov.br Cellular uptake is stimulated by α-difluoromethylornithine (DFMO). nih.govcapes.gov.br Potentiates the growth-inhibitory effect of DFMO. nih.govcapes.gov.br |

| P288 Mouse Leukemia | MGBG (a related compound) induces ultrastructural mitochondrial damage. researchgate.net |

| L-cell Mouse Fibroblast | MGBG induces ultrastructural mitochondrial damage. researchgate.net |

| C3H/10T1/2 Mouse Embryo Fibroblast | MGBG-induced mitochondrial damage is dependent on cell proliferation. researchgate.net |

| NALM-1 Human Chronic Myelocytic Leukemia | MGBG induces ultrastructural mitochondrial damage, including the presence of electron-dense granules in the mitochondrial matrix. researchgate.net |

| 9L Rat Brain Tumor | Proliferation is significantly inhibited by MGBG in combination with DFMO. researchgate.net |

| V79 Hamster Lung | MGBG inhibits growth and can lead to cell death, with enhanced effects when combined with DFMO. researchgate.net |

Primary Cell Systems (e.g., Monocytes, Macrophages, Lymphocytes)

Research using primary cell systems has provided valuable insights into the effects of glyoxal-bis(guanylhydrazone) and its analogs on non-transformed cells and specific immune cell populations.

Studies on human lymphocytes have been instrumental in understanding the relationship between polyamine biosynthesis and cellular activation. In phytohemagglutinin (PHA)-stimulated lymphocytes, MGBG was found to affect only those cells undergoing blastogenesis, indicating that its effects are linked to proliferative activity. researchgate.net The uptake of MGBG and its derivatives into activated lymphocytes appears to utilize the polyamine transport system. science.gov

Investigations involving monocytes and macrophages have revealed a selective and high-level accumulation of MGBG in these cells. nih.gov This selective uptake is significant, as these cells can act as reservoirs for pathogens like HIV. nih.gov Research has shown that MGBG can inhibit HIV expression and integration in both monocytes and macrophages. nih.govasm.org Furthermore, an oral form of MGBG has been shown to reduce monocyte activation and traffic to the dorsal root ganglia in a primate model of HIV-associated peripheral neuropathy. dntb.gov.ua Studies in SIV-infected macaques have demonstrated that targeting macrophages with MGBG can decrease cardiovascular inflammation and fibrosis. dntb.gov.ua

| Primary Cell System | Key Findings |

| Human Lymphocytes | MGBG-induced mitochondrial damage is dependent on cell proliferation (blastogenesis). researchgate.net Uptake of MGBG and its analogs utilizes the polyamine transport system. science.gov |

| Human Monocytes | Exhibit very high uptake and concentration of MGBG. nih.gov MGBG inhibits HIV DNA integration. nih.govasm.org |

| Human Macrophages | Exhibit high uptake and concentration of MGBG. nih.gov MGBG decreases the frequency of HIV-infected cells and inhibits HIV expression. nih.govasm.org MGBG inhibits HIV DNA integration. nih.govasm.org |

| Primate Models (SIV) | Oral MGBG reduces monocyte activation and traffic to dorsal root ganglia. dntb.gov.ua MGBG decreases SIV-associated cardiovascular inflammation and fibrosis by targeting macrophages. dntb.gov.ua |

Studies in Microorganisms (e.g., Yeast, Escherichia coli)

The effects of glyoxal-bis(guanylhydrazone) and its analogs have also been investigated in microorganisms, providing fundamental insights into their mechanism of action.

In Saccharomyces cerevisiae (yeast), MGBG is a potent inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), an enzyme essential for polyamine biosynthesis. biomolther.org Diethylglyoxal bis(guanylhydrazone) (DEGBG), another analog, was found to be an even more powerful inhibitor of yeast AdoMetDC. nih.gov The inhibition of AdoMetDC in yeast provides a valuable model system for studying the effects of these compounds on eukaryotic polyamine metabolism. capes.gov.br

In Escherichia coli, studies have explored the effects of MGBG on RNA polymerase and the template activity of hepatic cell nuclei in vitro. nih.gov MGBG was found to stimulate RNA polymerase activity at lower concentrations and inhibit it at higher concentrations when using purified DNA as a template. nih.gov In polyamine-requiring mutants of E. coli, MGBG has been used to study the role of polyamines in RNA and protein synthesis. washington.edu

| Microorganism | Key Findings |

| Saccharomyces cerevisiae (Yeast) | MGBG is a potent inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC). biomolther.org Diethylglyoxal bis(guanylhydrazone) (DEGBG) is a highly potent inhibitor of yeast AdoMetDC. nih.gov Provides a model system for studying the effects of bis(guanylhydrazones) on eukaryotic polyamine metabolism. capes.gov.br |

| Escherichia coli | MGBG stimulates RNA polymerase activity at low concentrations and inhibits it at higher concentrations with a purified DNA template. nih.gov Used to study the role of polyamines in RNA and protein synthesis in polyamine-requiring mutants. washington.edu |

Preclinical In Vivo Animal Models

Investigation of Antileukemic Activity in Murine Models

Murine models, particularly those with transplanted L1210 leukemia, have been crucial for evaluating the in vivo antileukemic activity of glyoxal-bis(guanylhydrazone) and its analogs. nih.govnih.govdntb.gov.ua These studies have demonstrated the therapeutic potential of these compounds.

Glyoxal-bis(guanylhydrazone) has shown proven antileukemic activity in tumor-bearing animals. nih.govcapes.gov.br Its effectiveness in inhibiting spermidine biosynthesis without increasing putrescine levels makes it a compound of interest for further investigation, especially in combination with ODC inhibitors like DFMO. nih.govcapes.gov.br

Studies with MGBG in mice with L1210 leukemia have shown that the drug can cause selective ultrastructural damage to the mitochondria of proliferating cell populations. researchgate.net This effect on mitochondria, along with the inhibition of polyamine biosynthesis, is thought to contribute to its antitumor activity. researchgate.net The combination of MGBG with other chemotherapeutic agents, such as stilbamidine (B1663490), has been shown to potentiate its antileukemic effects in transplanted mouse leukemias. dntb.gov.ua

| Murine Model | Key Findings |

| L1210 Leukemia-bearing Mice | Glyoxal-bis(guanylhydrazone) exhibits proven antileukemic activity. nih.govcapes.gov.br MGBG causes selective ultrastructural damage to mitochondria in proliferating tumor cells. researchgate.net MGBG can inhibit the incorporation of thymidine (B127349) into mitochondrial DNA. researchgate.net The combination of MGBG with stilbamidine potentiates its antileukemic effects. dntb.gov.ua |

Studies in Models of Viral Infections or Inflammatory Conditions

Glyoxal-bis(guanylhydrazone) and its derivatives, such as methylglyoxal-bis(guanylhydrazone) (MGBG), have been investigated for their potential therapeutic effects in the context of viral infections and chronic inflammatory diseases. Research has particularly focused on their ability to modulate macrophage activity, a key factor in the pathology of these conditions.

In the realm of viral infections, MGBG has demonstrated the ability to decrease Human Immunodeficiency Virus (HIV) expression in monocytes and macrophages. nih.gov This effect is linked to the inhibition of HIV DNA integration into the cellular DNA of these immune cells. nih.gov Studies using a simian immunodeficiency virus (SIV) infection model, a close relative of HIV, have shown that MGBG treatment can lead to a significant reduction in cardiovascular inflammation and pathology associated with the virus. dntb.gov.ua Specifically, MGBG treatment resulted in decreased numbers of various macrophage populations (CD163+, CD68+, CD206+, and MAC387+) in carotid arteries and cardiac tissues. dntb.gov.ua Furthermore, in a primate model of HIV-peripheral neuropathy, oral administration of MGBG was found to reduce monocyte activation and their traffic to the dorsal root ganglia. escholarship.org

Beyond its antiviral applications, MGBG has shown promise in models of chronic inflammation. It has been observed to inhibit the expression of osteopontin (B1167477) (OPN), a pro-inflammatory cytokine and monocyte chemoattractant, in cultured human monocytes. plos.orgnih.gov This inhibition occurs at both the RNA transcription and secreted protein levels. plos.orgnih.gov The elevated expression of OPN is associated with a variety of chronic inflammatory diseases, suggesting a potential therapeutic utility for MGBG in regulating monocyte activation in these conditions. plos.orgnih.gov Moreover, MGBG has been shown to inhibit the differentiation of monocytes into both pro-inflammatory (M1) and alternatively activated (M2) macrophages. plos.orgnih.gov

Biochemical and Biophysical Characterization Techniques

Enzyme Activity and Inhibition Kinetics Assays (e.g., for SAMDC, ODC, DAO)

The primary mechanism of action of glyoxal-bis(guanylhydrazone) and its analogs is the inhibition of key enzymes in the polyamine biosynthesis pathway. Enzyme activity and inhibition kinetics assays are therefore fundamental in characterizing these compounds.

S-adenosylmethionine decarboxylase (SAMDC) is a principal target. Glyoxal-bis(guanylhydrazone) is a potent competitive inhibitor of SAMDC. nih.govnih.gov Its derivative, methylglyoxal-bis(guanylhydrazone) (MGBG), is also a powerful inhibitor of SAMDC. nih.govportlandpress.com The absence of the methyl group in the parent compound, glyoxal-bis(guanylhydrazone), increases the apparent Ki value for the enzyme by approximately 30-fold compared to MGBG. nih.govnih.gov Ethylglyoxal bis(guanylhydrazone) (EGBG) is another derivative that strongly inhibits SAMDC. nih.gov

Ornithine decarboxylase (ODC) activity is also affected, though the effects can be complex. While MGBG and EGBG stimulate ODC activity, leading to an accumulation of putrescine, the parent compound, glyoxal-bis(guanylhydrazone), inhibits ODC activity. nih.govnih.govportlandpress.comnih.gov This inhibition of ODC by glyoxal-bis(guanylhydrazone) contributes to a decrease in putrescine concentrations in treated cells. nih.govnih.gov Kinetic studies have shown that glyoxal-bis(guanylhydrazone) and its derivatives can also inhibit the expression of ODC, potentially at a post-transcriptional level. nih.govnih.gov

Diamine oxidase (DAO) is another enzyme inhibited by these compounds. Glyoxal-bis(guanylhydrazone) inhibits DAO activity as effectively as MGBG. nih.govnih.gov

Table 1: Enzyme Inhibition by Glyoxal-bis(guanylhydrazone) and its Derivatives

| Compound | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Glyoxal-bis(guanylhydrazone) | SAMDC | Competitive Inhibition | nih.govnih.gov |

| Glyoxal-bis(guanylhydrazone) | ODC | Inhibition | nih.govnih.gov |

| Glyoxal-bis(guanylhydrazone) | DAO | Inhibition | nih.govnih.gov |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | SAMDC | Potent Inhibition | nih.govportlandpress.com |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | ODC | Stimulation | nih.govportlandpress.comnih.gov |

| Ethylglyoxal bis(guanylhydrazone) (EGBG) | SAMDC | Powerful Inhibition | nih.gov |

| Ethylglyoxal bis(guanylhydrazone) (EGBG) | ODC | Stimulation | nih.gov |

Polyamine Quantification Methodologies (e.g., HPLC)

To understand the downstream effects of enzyme inhibition by glyoxal-bis(guanylhydrazone) and its analogs, it is crucial to quantify the levels of intracellular polyamines such as putrescine, spermidine, and spermine (B22157). High-performance liquid chromatography (HPLC) is a widely used and robust method for this purpose. dntb.gov.uaasm.org

HPLC methods for polyamine analysis often involve a derivatization step to make the polyamines detectable by UV or fluorescence detectors. scirp.orgtandfonline.com For instance, polyamines can be benzoylated before separation on a reversed-phase HPLC column. scirp.org The development of sensitive HPLC-based assays has been instrumental in demonstrating how these compounds alter polyamine metabolism. For example, studies have shown that glyoxal-bis(guanylhydrazone) treatment leads to a dose-dependent decrease in spermidine concentration without the concomitant accumulation of putrescine seen with MGBG. nih.govnih.gov This is a direct consequence of its dual inhibitory effect on both SAMDC and ODC. In contrast, treatment with EGBG results in a reduction of spermidine and spermine levels, coupled with a buildup of putrescine due to ODC activation. nih.gov

Cellular Uptake and Intracellular Accumulation Measurements

The efficacy of glyoxal-bis(guanylhydrazone) and its derivatives is dependent on their ability to enter and accumulate within target cells. Due to their structural similarity to natural polyamines, these compounds are primarily taken up by the polyamine transport system. nih.govcapes.gov.br

Studies on the cellular uptake of these compounds have revealed several key characteristics. The uptake is an active transport process, being both temperature and energy-dependent. nih.govnih.gov This transport can be competitively inhibited by natural polyamines like spermidine. nih.gov The cellular accumulation of glyoxal-bis(guanylhydrazone) in L1210 leukemia cells is comparable to that of MGBG. nih.govnih.gov Interestingly, prior treatment of cells with 2-difluoromethylornithine (DFMO), an inhibitor of ODC, can enhance the uptake of both glyoxal-bis(guanylhydrazone) and MGBG. nih.govnih.gov However, the uptake of EGBG is significantly lower than that of MGBG and is not enhanced by polyamine depletion. nih.gov

Table 2: Cellular Uptake Characteristics of Glyoxal-bis(guanylhydrazone) and Derivatives

| Compound | Uptake Mechanism | Key Findings | Reference |

|---|---|---|---|

| Glyoxal-bis(guanylhydrazone) | Polyamine Transport System | Accumulation comparable to MGBG; uptake stimulated by DFMO pre-treatment. | nih.govnih.gov |

| Methylglyoxal-bis(guanylhydrazone) (MGBG) | Polyamine Transport System | Active, temperature-dependent transport; competitively inhibited by spermidine. | nih.govnih.govdntb.gov.ua |

| Ethylglyoxal bis(guanylhydrazone) (EGBG) | Polyamine Transport System | Cellular accumulation is a fraction of MGBG's; uptake not enhanced by polyamine depletion. | nih.gov |

Molecular Biology and 'Omics' Approaches

Gene Expression Profiling (e.g., RNA expression analysis, RT-qPCR)

To elucidate the broader cellular impacts of glyoxal-bis(guanylhydrazone) and its derivatives beyond direct enzyme inhibition, researchers have employed molecular biology techniques to study changes in gene expression.

RNA expression analysis has been a valuable tool in identifying genes that are consistently modulated by these compounds. For example, in monocytes treated with MGBG, RNA expression analysis revealed that osteopontin (OPN) was the most consistently downregulated gene. plos.orgnih.gov This finding is significant as OPN is a pro-inflammatory cytokine implicated in various chronic inflammatory diseases. plos.org

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to validate and quantify the changes in the expression of specific genes identified through broader screening methods. plos.org For instance, RT-qPCR has been used to confirm the dose-dependent inhibition of OPN RNA transcription in monocytes treated with MGBG. plos.org This technique has also been instrumental in studying the effects of these compounds on the expression of the enzymes they target. For example, it has been shown that glyoxal-bis(guanylhydrazone) can depress the expression of ODC at a post-transcriptional level, as the amounts of ODC mRNA remain relatively unchanged in treated cells. nih.govnih.gov

Proteomic Analysis of Cellular Targets

While comprehensive proteomic screening to identify the full spectrum of cellular protein targets for Glyoxal-bis(guanylhydrazone) is not extensively detailed in available literature, research has pinpointed several key enzymatic targets through focused biochemical assays. The primary mechanism of action for this class of compounds is the disruption of polyamine biosynthesis, which implicates specific enzymes as direct cellular targets.

Research demonstrates that Glyoxal-bis(guanylhydrazone) is a potent competitive inhibitor of S-adenosylmethionine decarboxylase (AMD1, EC 4.1.1.50), a critical enzyme in the synthesis of spermidine and spermine. nih.govnih.gov Its inhibitory power is significant, though the absence of a methyl group on the glyoxal (B1671930) backbone renders it a less potent inhibitor of AMD1 compared to its well-known analog, Methylglyoxal-bis(guanylhydrazone) (MGBG), with an apparent Ki value approximately 30-fold higher. nih.gov

In addition to AMD1, Glyoxal-bis(guanylhydrazone) effectively inhibits diamine oxidase (EC 1.4.3.6) with an efficacy comparable to that of MGBG. nih.gov Further studies indicate that, unlike MGBG which tends to increase the activity of ornithine decarboxylase (ODC), Glyoxal-bis(guanylhydrazone) contributes to a decrease in putrescine concentrations, an effect at least partly attributable to the inhibition of ODC (EC 4.1.1.17). nih.gov

Proteomic analyses of cells treated with related reactive carbonyls, such as glyoxal and methylglyoxal (B44143), have revealed modifications to a wide array of proteins, including those involved in protein synthesis, folding (e.g., heat shock proteins), and cellular signaling. acs.orgmdpi.com These findings suggest that a broader interaction profile for Glyoxal-bis(guanylhydrazone) beyond the established targets in polyamine metabolism is plausible and warrants further investigation through dedicated proteomic studies.

| Enzyme Target | Effect of Glyoxal-bis(guanylhydrazone) | Comparison with Methylglyoxal-bis(guanylhydrazone) (MGBG) | Reference |

|---|---|---|---|

| S-adenosylmethionine decarboxylase (AMD1) | Powerful competitive inhibitor | ~30-fold higher Ki value (less potent) | nih.gov |

| Diamine oxidase | Effective inhibitor | Similarly effective | nih.gov |

| Ornithine decarboxylase (ODC) | Inhibitory activity | Contrasting effect; MGBG increases ODC activity | nih.gov |

Protein-DNA/RNA Interaction Studies

The interaction of Glyoxal-bis(guanylhydrazone) and its analogs with nucleic acids is a critical aspect of their biological activity, explored through direct binding assays and studies on downstream cellular processes. Research on the closely related MGBG has shown that it can directly interact with DNA. asm.org This capacity for direct interaction is correlated with the ability of bis-guanylhydrazones to inhibit the activity of DNA-dependent DNA polymerase. researchgate.net

A significant body of evidence points to the compound's profound, albeit indirect, effects on chromatin structure, mediated by its primary role as a polyamine biosynthesis inhibitor. Polyamines are essential for maintaining normal chromatin structure, and their depletion by agents like Glyoxal-bis(guanylhydrazone) leads to observable alterations. asm.organnualreviews.org Studies on HeLa cells treated with MGBG revealed that polyamine depletion is associated with altered chromatin structure, characterized by increased accessibility to nucleases such as DNAase I and DNAase II. nih.gov Investigations using isolated rat liver nuclei demonstrated that MGBG treatment resulted in dispersed chromatin and significant alterations to nucleolar structure. science.gov

This disruption of chromatin integrity and direct inhibition of enzymatic machinery leads to a functional consequence: the inhibition of DNA synthesis. Treatment of HeLa cells with MGBG was shown to inhibit DNA synthesis. embopress.orgacs.org This effect appears to be particularly selective for mitochondrial DNA (mtDNA). Studies on L1210 leukemia cells treated with MGBG revealed selective inhibition of mtDNA synthesis, which correlated closely with observed ultrastructural damage to the mitochondria. researchgate.netmdpi.com While direct interaction studies with RNA are less documented, the profound effects on DNA replication and chromatin organization remain a central theme in its mechanism of action.

Computational and Theoretical Modeling

Computational and theoretical methods provide powerful tools for understanding the molecular interactions that underpin the activity of Glyoxal-bis(guanylhydrazone). These approaches allow for the investigation of binding modes, interaction energies, and the structural features that govern biological efficacy.

Molecular Dynamics Simulations for Compound-Target Interactions

While specific molecular dynamics (MD) simulation studies for Glyoxal-bis(guanylhydrazone) are not prominent in the surveyed literature, this computational technique is widely used to model the dynamic behavior of ligand-receptor complexes. science.gov For bis-guanylhydrazones, MD simulations would be invaluable for elucidating the precise binding interactions with key targets like the active site of S-adenosylmethionine decarboxylase (AMD1) or the minor groove of DNA.

Related computational techniques, such as molecular docking, have been applied to this class of compounds. Docking studies have been used to predict the conformation and binding interactions of lipophilic guanylhydrazone analogs within the binding site of AdoMetDC, providing a static but insightful picture of the potential binding mode. lshtm.ac.uk Furthermore, theoretical studies have been conducted to calculate the relative affinities of aliphatic and aromatic bis-guanylhydrazones for the minor groove of DNA, offering insights into the structural basis for nucleic acid interaction. acs.org Such computational approaches are crucial for generating and refining hypotheses about how these compounds interact with their biological targets at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. creative-biostructure.com This approach is instrumental in drug discovery for optimizing lead compounds and designing new molecules with enhanced potency.

A specific QSAR study has been performed on a series of antileukemic bis(guanylhydrazones), providing a mathematical framework to understand how structural variations impact efficacy. acs.org Such models can predict the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more promising candidates. In a broader sense, structure-activity relationship (SAR) analyses have been extended to various guanylhydrazone analogs, including those with trypanocidal activity. lshtm.ac.uk These studies systematically modify the compound's structure—for example, by altering the central alkyl chain or the terminal substituents—and measure the resulting change in biological activity. This allows researchers to identify key structural features, such as lipophilicity and steric bulk, that are critical for target inhibition and cellular uptake. lshtm.ac.ukasm.org

Development of Mechanistic Hypotheses Based on Structural Insights

Structural insights from biochemical and computational studies have been foundational in developing mechanistic hypotheses for Glyoxal-bis(guanylhydrazone). The central hypothesis is that its primary mode of action is the targeted inhibition of polyamine biosynthesis. mdpi.com